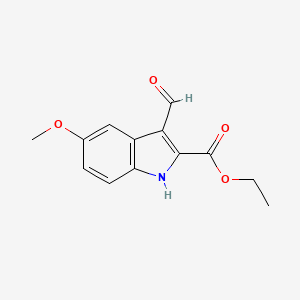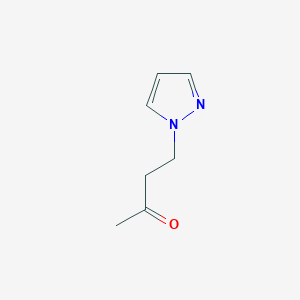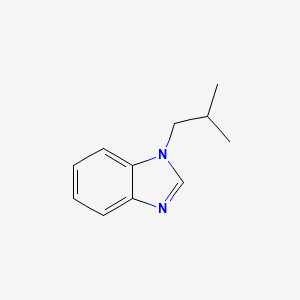
3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid is a chemical compound with the molecular formula C11H12N2O2 . It has a molecular weight of 204.22 g/mol . The compound is also known by other names such as 3-(2-Methyl-benzoimidazol-1-yl)-propionic acid .
Synthesis Analysis
The synthesis of this compound has been reported in various studies. For instance, it has been used in the synthesis of cadmium (II) coordination polymers . A mononuclear complex [Cu (L) (bip)2] has also been synthesized using this compound .Molecular Structure Analysis
The compound has a complex molecular structure. The InChI code for the compound is 1S/C11H12N2O2/c1-8-12-9-4-2-3-5-10(9)13(8)7-6-11(14)15/h2-5H,6-7H2,1H3,(H,14,15) . The compound’s structure has been analyzed using various techniques such as X-ray diffraction .Physical And Chemical Properties Analysis
The compound has a melting point of 174-176 degrees Celsius . It has a topological polar surface area of 55.1 Ų and a rotatable bond count of 3 . The compound is also characterized by an XLogP3-AA value of 1.3 .Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopy and Quantum Computational Studies
This compound has been studied using vibrational spectroscopy and quantum computational methods . These studies provide insights into the optimized geometrical structure, electronic, and vibrational features of the compound . The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes .
Molecular Docking Studies
Molecular docking studies have been conducted on this compound . These studies help in predicting the protein binding properties of the compound, which is crucial in drug design and discovery .
Proteomics Research
The compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes .
Nonlinear Optics (NLO) Studies
The compound has been studied for its first-order hyperpolarizability and forecast NLO characteristics . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, where the polarization density P responds nonlinearly to the electric field E of the light .
Antibacterial Agents
While not directly related to “3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid”, benzimidazole derivatives have been reported to have potent antibacterial properties . It’s possible that this compound could also exhibit similar properties, but further research would be needed to confirm this.
Cytotoxic Activity
Again, while not directly related to “3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid”, some triazole derivatives have shown effective cytotoxic activity against various cancer cell lines . This suggests the potential for benzimidazole derivatives, including this compound, to be explored for similar applications.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 3-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid are currently unknown. The compound belongs to the benzimidazole class, which is known for its wide range of therapeutic applications . .
Mode of Action
Benzimidazole derivatives are known to interact with various targets, leading to a range of biological effects . .
Pharmacokinetics
Its molecular weight is 204.23 , which is within the range generally favorable for oral bioavailability.
Result of Action
While benzimidazole derivatives have been studied for their anticancer properties
Eigenschaften
IUPAC Name |
3-(2-methylbenzimidazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-12-9-4-2-3-5-10(9)13(8)7-6-11(14)15/h2-5H,6-7H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXHHZFMTRYXCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359081 |
Source


|
| Record name | 3-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30163-82-7 |
Source


|
| Record name | 3-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1298248.png)


![Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester](/img/structure/B1298269.png)

![6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1298276.png)






![1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone](/img/structure/B1298298.png)